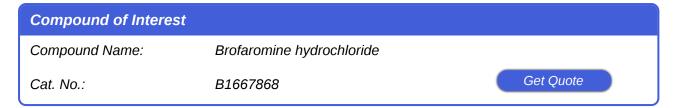


Brofaromine Hydrochloride: A Comparative Efficacy Analysis in Established Disease Models

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For Researchers, Scientists, and Drug Development Professionals

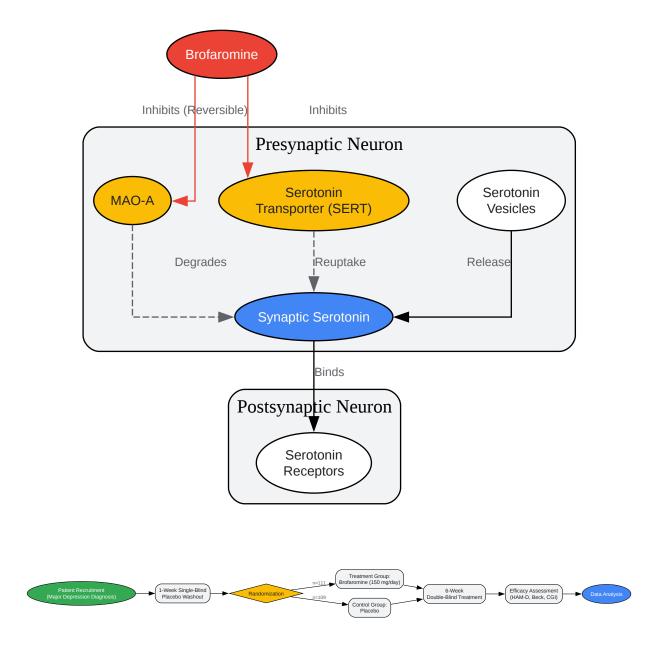
Introduction

Brofaromine hydrochloride, a reversible inhibitor of monoamine oxidase A (RIMA) with additional serotonin reuptake inhibiting properties, showed promise in the treatment of depression and anxiety disorders.[1][2] Although its development was discontinued, its unique dual mechanism of action continues to be of interest to researchers. This guide provides a comparative analysis of Brofaromine's efficacy in established disease models, primarily major depression and panic disorder, with a focus on its performance against other therapeutic alternatives. Due to the cessation of its development, there is a notable lack of data on the efficacy of Brofaromine hydrochloride in novel disease models.

Mechanism of Action

Brofaromine is a selective and reversible inhibitor of monoamine oxidase type A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] By inhibiting MAO-A, Brofaromine increases the synaptic availability of these neurotransmitters. Concurrently, it also acts as a serotonin reuptake inhibitor, further enhancing serotonergic activity.[1][3] This dual mechanism was thought to contribute to its antidepressant and anxiolytic effects.





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